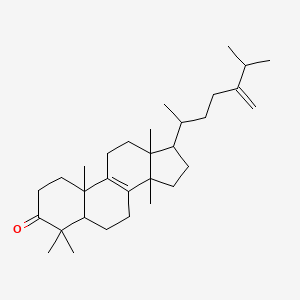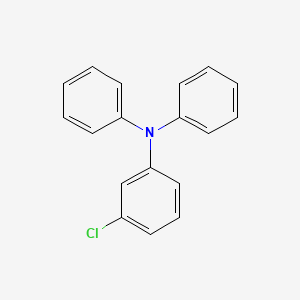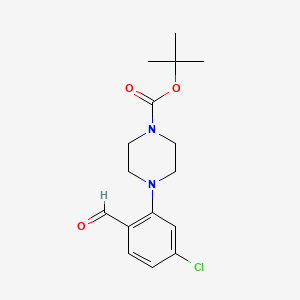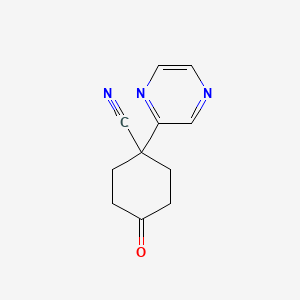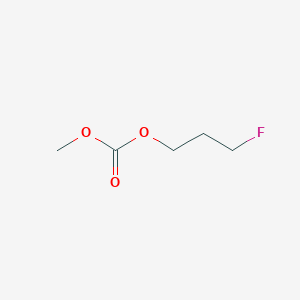
Benzene, 1-(3-chloro-2-propenyloxy)-2-(3-chloro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is an organic compound that features a benzene ring substituted with two 3-chloro-2-propen-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- typically involves the reaction of benzene with 3-chloro-2-propen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the benzene ring with the 3-chloro-2-propen-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(2-chloroethyl)-2-[(2-chloroethyl)oxy]-: Similar structure but with 2-chloroethyl groups instead of 3-chloro-2-propen-1-yl groups.
Benzene, 1-(3-bromo-2-propen-1-yl)-2-[(3-bromo-2-propen-1-yl)oxy]-: Similar structure but with bromo groups instead of chloro groups.
Uniqueness
Benzene, 1-(3-chloro-2-propen-1-yl)-2-[(3-chloro-2-propen-1-yl)oxy]- is unique due to the presence of the 3-chloro-2-propen-1-yl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H12Cl2O |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enoxy]-2-[(E)-3-chloroprop-2-enyl]benzene |
InChI |
InChI=1S/C12H12Cl2O/c13-8-3-6-11-5-1-2-7-12(11)15-10-4-9-14/h1-5,7-9H,6,10H2/b8-3+,9-4+ |
Clé InChI |
KIWTZDFZMHCFLK-BQYBEJQRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C/C=C/Cl)OC/C=C/Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC=CCl)OCC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


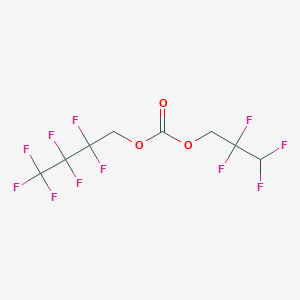



![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
